(Z)-1-ethyl-3-((6-hydroxy-3-oxobenzofuran-2(3H)-ylidene)methyl)pyridin-1-ium iodide
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Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the positively charged pyridinium ring, the benzofuran moiety, and the iodide counterion. The presence of the benzofuran moiety could introduce interesting electronic properties, as benzofuran is a conjugated system, which can have implications for the compound’s reactivity .Chemical Reactions Analysis
As a pyridinium salt, this compound might be expected to participate in reactions typical of these species. This could include nucleophilic substitution reactions at the position of the ethyl group. The benzofuran moiety could also potentially undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its ionic nature and the presence of the benzofuran moiety. It would likely be soluble in polar solvents due to its ionic character .Mechanism of Action
Future Directions
The study of pyridinium salts and benzofuran derivatives is a rich field with many potential applications in areas like medicinal chemistry and materials science. This particular compound could be of interest in these areas, but without more specific information, it’s difficult to say what the most promising future directions might be .
Properties
IUPAC Name |
(2Z)-2-[(1-ethylpyridin-1-ium-3-yl)methylidene]-6-hydroxy-1-benzofuran-3-one;iodide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3.HI/c1-2-17-7-3-4-11(10-17)8-15-16(19)13-6-5-12(18)9-14(13)20-15;/h3-10H,2H2,1H3;1H/b15-8-; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUFKXXSOFOTPBG-ZTXYIFKNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1=CC=CC(=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)O.[I-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[N+]1=CC=CC(=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)O.[I-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14INO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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